molecular formula C22H18FN3O2S B2907909 N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide CAS No. 895012-78-9

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide

Cat. No.: B2907909
CAS No.: 895012-78-9
M. Wt: 407.46
InChI Key: HUZXHYJUDMLLDY-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a benzothiazole-derived propanamide compound featuring a 4-fluoro-substituted benzothiazole core, a phenoxy linker, and a pyridin-3-ylmethyl group. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c23-18-9-4-10-19-21(18)25-22(29-19)26(15-16-6-5-12-24-14-16)20(27)11-13-28-17-7-2-1-3-8-17/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZXHYJUDMLLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzo group and the phenoxy group. The final step involves the attachment of the pyridin-3-ylmethyl group to the propanamide backbone. Common reagents used in these reactions include thionyl chloride, phenol, and pyridine derivatives, under conditions such as reflux and the use of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving thiazole derivatives.

    Medicine: Its potential pharmacological activities make it a candidate for drug development, particularly in areas such as antimicrobial and anticancer research.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structure can be compared to several analogs from the evidence:

Compound Name Key Substituents Core Structure Functional Groups Reference
Target Compound 4-fluoro-benzothiazole, phenoxy, pyridin-3-ylmethyl Benzothiazole-propanamide Amide, ether, pyridine -
N-(4-ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide 4-ethoxybenzothiazole, sulfonyl, pyridin-2-ylmethyl Benzothiazole-propanamide Amide, sulfone, pyridine
Reference P6 (Dow AgroSciences) 4-methylthiazole, pyridin-3-yl, trifluoropropylthio Thiazole-propanamide Amide, thioether, pyridine
Compound 17b () Nitrobenzenesulfonyl, benzothiazole Benzothiazole-propanamide Amide, sulfonamide, nitro

Key Observations :

  • The phenoxy linker in the target compound differs from sulfonyl () or nitrobenzenesulfonyl () groups, which are associated with increased polarity and hydrogen-bonding capacity.
Physicochemical Properties
Property Target Compound Compound 17b Reference P6 N-(4-ethoxybenzothiazole)
Molecular Weight ~400 (estimated) 586.10 ~450 (estimated) 499.6
Melting Point Not reported 111.5–111.7°C Not reported Not reported
Key Functional Groups Amide, ether Amide, sulfonamide Amide, thioether Amide, sulfone
Polarity Moderate High (sulfonamide) Moderate (thioether) High (sulfone)

Insights :

  • The target compound’s phenoxy group contributes to moderate polarity, balancing lipophilicity for membrane permeability.
  • Sulfonamide/sulfone-containing analogs () exhibit higher polarity, which may enhance solubility but reduce blood-brain barrier penetration.

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

The compound has a molecular formula of C22H18FN3O2SC_{22}H_{18}FN_{3}O_{2}S and a molecular weight of approximately 413.46 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse pharmacological properties.

Research indicates that compounds containing benzothiazole structures often interact with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Specifically, this compound may act as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which play significant roles in pain modulation and inflammation control.

In Vitro Studies

In vitro studies have demonstrated that N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide exhibits significant inhibitory activity against sEH and FAAH. The following table summarizes the inhibitory concentrations (IC50) observed in these studies:

Target Enzyme IC50 (nM) Reference
sEH9.6
FAAH7.0

These values indicate a strong potential for the compound to modulate pain pathways effectively.

In Vivo Studies

In vivo evaluations have shown that the compound can alleviate pain without significant side effects on normal locomotor behavior in animal models. This suggests its potential as a safer alternative to traditional analgesics, which often come with adverse effects such as sedation.

Case Studies

Several studies have explored the therapeutic potential of benzothiazole derivatives similar to N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide:

  • Pain Management : A study highlighted the effectiveness of dual sEH/FAAH inhibitors in reducing pain responses in rats without affecting their voluntary activity levels. This aligns with findings for our compound, indicating its promise in analgesic applications .
  • Anti-inflammatory Effects : Another research effort demonstrated that derivatives of benzothiazole compounds could significantly reduce inflammation markers in animal models, suggesting that our compound may also exhibit similar anti-inflammatory properties .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide?

  • Methodology :

  • Precursor selection : Use fluorinated benzothiazole and pyridinylmethylamine as core precursors to ensure regioselectivity .
  • Reaction conditions : Optimize solvent choice (e.g., DMF or DMSO for solubility), temperature (60–80°C), and catalysts (e.g., triethylamine for amide bond formation) .
  • Purification : Employ column chromatography or recrystallization in ethanol to isolate the compound with ≥95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify benzothiazole, pyridine, and phenoxy substituents (e.g., aromatic protons at δ 7.1–8.3 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected m/z ~469.55 for [M+H]+^+) .
  • HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .

Q. What preliminary biological assays are recommended for screening its therapeutic potential?

  • Methodology :

  • In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC50_{50} values <10 µM suggest potency) .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) to evaluate anti-inflammatory activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?

  • Methodology :

  • Core modifications : Replace the 4-fluoro group on benzothiazole with chloro or methoxy to assess electronic effects on target binding .
  • Side-chain variations : Substitute phenoxy with sulfonyl or alkyl groups to improve solubility or metabolic stability .
  • Data integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to COX-2 (PDB: 5KIR) .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell density, serum concentration) to minimize variability .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions that may explain discrepancies .
  • Comparative studies : Benchmark against structurally similar compounds (e.g., triazolo-pyridazine analogs) to contextualize activity trends .

Q. What strategies are effective for studying its metabolic stability and pharmacokinetics (PK)?

  • Methodology :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and identify major metabolites via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction, critical for dose optimization .
  • In vivo PK : Administer intravenously/orally in rodent models to calculate AUC, Cmax_{max}, and bioavailability .

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